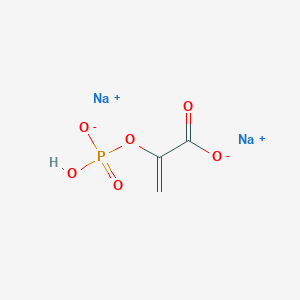
Disodium 2-(phosphonatooxy)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2-(phosphonatooxy)acrylate is a chemical compound known for its unique properties and applications. It is a white crystalline powder that is soluble in water and exhibits good stability and chemical reactivity . The compound has the molecular formula C3H3Na2O6P and a molar mass of 212.005621 g/mol .
Vorbereitungsmethoden
Disodium 2-(phosphonatooxy)acrylate is synthesized by introducing a phosphonooxy group onto the double bond of acrylic acid, followed by a reaction with sodium . This process involves the use of appropriate personal protective equipment due to the corrosive nature of the compound . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Disodium 2-(phosphonatooxy)acrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidants, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the presence of strong oxidants, the compound may form explosive mixtures when exposed to air at high temperatures .
Wissenschaftliche Forschungsanwendungen
Disodium 2-(phosphonatooxy)acrylate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of acrylate polymers, which have advanced applications in various fields . In biology and medicine, the compound is studied for its potential use in drug design and development, particularly in the prevention of bone loss and other bone-related diseases . In industry, it is used in the production of bio-based acrylates and other materials with desirable properties .
Wirkmechanismus
The mechanism of action of disodium 2-(phosphonatooxy)acrylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Disodium 2-(phosphonatooxy)acrylate can be compared with other similar compounds, such as disodium etidronate and dichloromethylene bisphosphonate . These compounds share similar chemical structures and properties but differ in their specific applications and mechanisms of action. For example, disodium etidronate is used primarily in the treatment of bone diseases, while dichloromethylene bisphosphonate is used in the treatment of hypercalcemia of malignancy .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique properties and reactivity make it a valuable tool in the synthesis of advanced materials and the study of biochemical processes
Eigenschaften
CAS-Nummer |
55340-66-4 |
|---|---|
Molekularformel |
C3H3Na2O6P |
Molekulargewicht |
212.01 g/mol |
IUPAC-Name |
disodium;2-[hydroxy(oxido)phosphoryl]oxyprop-2-enoate |
InChI |
InChI=1S/C3H5O6P.2Na/c1-2(3(4)5)9-10(6,7)8;;/h1H2,(H,4,5)(H2,6,7,8);;/q;2*+1/p-2 |
InChI-Schlüssel |
UKHQGAMUTNVPAU-UHFFFAOYSA-L |
Kanonische SMILES |
C=C(C(=O)[O-])OP(=O)(O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















